

Amorfrutin A discovery and isolation

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Compound Focus: Amorfrutin A

CAS No.: 80489-90-3

Cat. No.: S650709

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Discovery and Plant Origin

Amorfrutin A was identified as part of a family of prenylated phenolic compounds, the amorfrutins, found in specific plant species. The primary botanical source confirmed across multiple studies is the fruit of *Amorpha fruticosa* L. (Fabaceae family) [1]. It was also concurrently discovered in the edible roots of *Glycyrrhiza foetida* [2]. This discovery was facilitated by screening a proprietary compound library from AnalytiCon Discovery, which contained thousands of pure, isolated natural compounds [3].

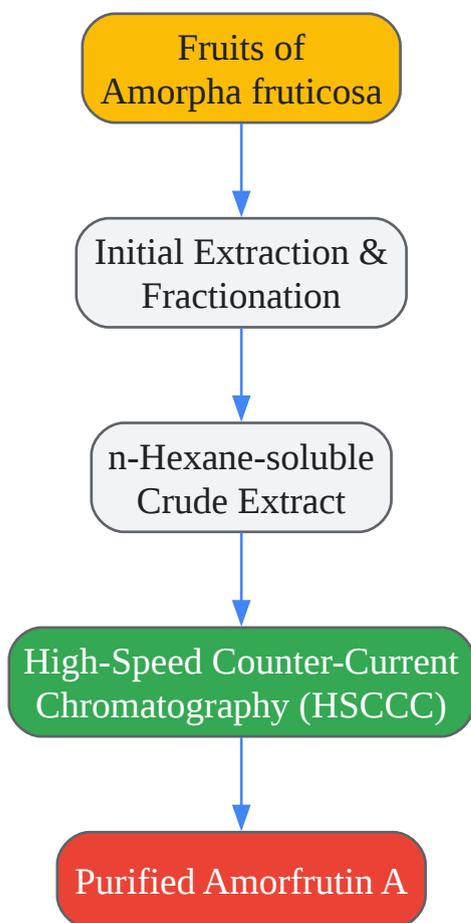
Isolation and Purification Protocols

The following table summarizes the core method for isolating **Amorfrutin A** and related compounds.

Aspect	Specification
Source Material	Fruits of <i>Amorpha fruticosa</i> [4]
Initial Extraction	Crude extract obtained from plant material, followed by fractionation to produce an n-hexane-soluble crude extract [4].
Key Purification Technique	High-Speed Counter-Current Chromatography (HSCCC) [4]

Aspect	Specification
HSCCC Solvent System	n-hexane/ethanol/water in a volume ratio of 5:4:1 [4]
Typical Yield	10.7 mg of amorfrutin A obtained from 200 mg of n-hexane-soluble crude extract [4].
Purity Achieved	96.7% , as determined by Ultra-High Performance Liquid Chromatography (UHPLC) [4].

The isolation workflow from the crude plant extract to pure **Amorfrutin A** can be visualized as follows:



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Qualitative and Quantitative Analysis

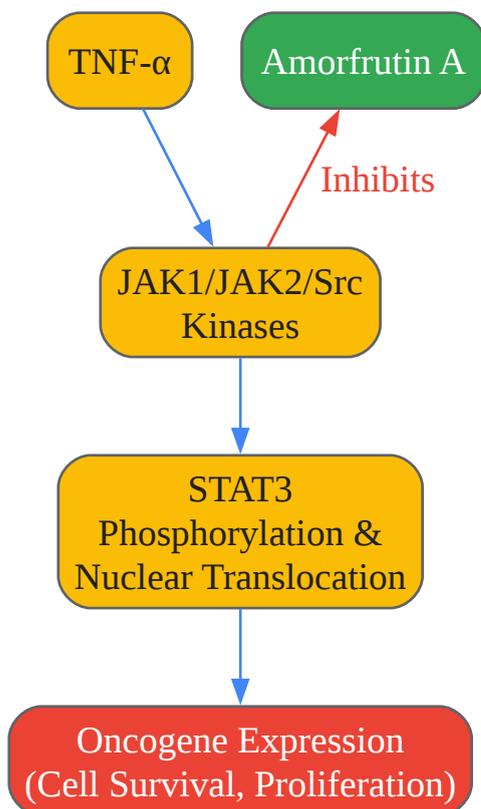
For quality control and accurate measurement, an HPLC method was developed and validated specifically for amorfrutins in complex plant matrices [1].

Analysis Parameter	Details for Amorfrutin A
HPLC Column	Hypersil BDS C18 column [1]
Mobile Phase	Gradient elution of acetonitrile and 0.2% glacial acetic acid [1]
Calibration Range	4.5 - 90.2 µg/mL [1]
Calibration Linearity (r ²)	> 0.999 [1]
Content in <i>A. fruticosa</i> Fruit	0.54 - 3.52 mg/g of plant material [1]
Structural Identification	MS, ¹ H NMR, and ¹³ C NMR spectroscopy [4]

Initial Biological Characterization and Significance

Early testing confirmed that **Amorfrutin A** is a potent natural product with significant bioactivity.

- **Target and Mechanism:** **Amorfrutin A** was identified as a **Selective PPAR γ Modulator (SPPAR γ M)**. It binds to and activates the nuclear receptor PPAR γ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator of glucose and lipid metabolism [2]. This mechanism is responsible for its potent **anti-diabetic and insulin-sensitizing effects** observed in vivo [2].
- **Therapeutic Advantage:** Unlike synthetic full PPAR γ agonists (thiazolidinediones), **Amorfrutin A** acts as a partial agonist. This selective modulation is associated with a **superior safety profile**, as it did not induce adverse effects like weight gain or hepatotoxicity in animal models [2].
- **Anticancer Activity:** Subsequent research revealed that **Amorfrutin A** also exhibits **anticancer properties**. It inhibits TNF- α -induced JAK/STAT signaling, suppresses cancer cell survival, and inhibits proliferation in human cervical carcinoma cells (HeLa cells), as shown in the pathway below [5].



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The search results did not contain a unified experimental workflow from discovery to all functional assays. However, based on the gathered data, the core research and development process for **Amorfrutin A** is as follows:



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